molecular formula C10H16N2O4 B6152893 tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 2135702-43-9

tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate

カタログ番号 B6152893
CAS番号: 2135702-43-9
分子量: 228.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate (TBDOC) is a cyclic organic molecule composed of a spirocyclic core and a tert-butyl group attached to the carboxylate group. It is a relatively new compound, first synthesized in 2008, and has been of interest to scientists due to its unique structure and potential applications in a variety of fields.

科学的研究の応用

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been found to have a variety of potential applications in scientific research. It has been used as a model compound to study the properties of cyclic compounds, as well as for the synthesis of other compounds. It has also been used to study the conformational behavior of spirocyclic compounds and as a substrate for the synthesis of other compounds. Additionally, tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been used in the synthesis of drugs and pharmaceuticals, as well as for the study of enzyme inhibition.

作用機序

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been found to act as an inhibitor of enzymes in the cytochrome P450 family. This inhibition occurs through the binding of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate to the active site of the enzyme, which prevents the enzyme from performing its normal catalytic activity. This inhibition can be used to study the effects of enzyme inhibition on biochemical and physiological processes.
Biochemical and Physiological Effects
tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of enzymes in the cytochrome P450 family, which can lead to changes in the metabolism of drugs and other compounds. Additionally, tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has been found to have anti-inflammatory and antioxidant properties, as well as to have the ability to reduce the production of reactive oxygen species.

実験室実験の利点と制限

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be used as a model compound to study the properties of cyclic compounds. Additionally, it can be used to study the conformational behavior of spirocyclic compounds and as a substrate for the synthesis of other compounds. One limitation is that it can only be used in laboratory experiments and cannot be used in clinical studies due to its toxicity.

将来の方向性

There are a number of potential future directions for research on tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate. These include further studies on its mechanism of action and its ability to inhibit enzymes in the cytochrome P450 family. Additionally, further studies could be conducted to investigate its potential therapeutic properties and its ability to reduce the production of reactive oxygen species. Furthermore, further studies could be conducted to investigate its potential applications in drug synthesis and its ability to act as a substrate for the synthesis of other compounds.

合成法

Tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate was first synthesized in 2008 by a two-step process that involved the reaction of ethyl 2-oxo-4-oxa-1,4-diazaspiro[4.5]decane-7-carboxylate with tert-butyl bromide in the presence of sodium hydride. The reaction yielded tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate as a white solid in a yield of 65%. This synthesis method has been used to create a variety of tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate derivatives and has been found to be a reliable method of synthesis.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate involves the reaction of tert-butyl 2-amino-3-oxobutanoate with ethyl chloroacetate to form tert-butyl 2-(2-chloroacetyl)amino-3-oxobutanoate. This intermediate is then reacted with ethylene glycol to form tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate.", "Starting Materials": [ "tert-butyl 2-amino-3-oxobutanoate", "ethyl chloroacetate", "ethylene glycol" ], "Reaction": [ "Step 1: React tert-butyl 2-amino-3-oxobutanoate with ethyl chloroacetate in the presence of a base such as potassium carbonate to form tert-butyl 2-(2-chloroacetyl)amino-3-oxobutanoate.", "Step 2: React tert-butyl 2-(2-chloroacetyl)amino-3-oxobutanoate with ethylene glycol in the presence of a base such as sodium hydride to form tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS番号

2135702-43-9

製品名

tert-butyl 6-oxo-7-oxa-2,5-diazaspiro[3.4]octane-2-carboxylate

分子式

C10H16N2O4

分子量

228.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。